5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Description

Properties

IUPAC Name |

3-(5,6-dichloro-1H-benzimidazol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O/c11-6-4-8-9(5-7(6)12)14-10(13-8)2-1-3-15/h4-5,15H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXBWRZLAGOIBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole chemical structure and properties

An In-Depth Technical Guide to 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, synthesis, and its critical role as a versatile building block for novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Marketed drugs containing this core structure are used as anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and more.[2][3]

The 5,6-dichloro substitution pattern on the benzimidazole ring is a particularly important feature. The electron-withdrawing nature of the chlorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.[4] Numerous 5,6-dichloro-benzimidazole derivatives have been investigated for their potent antiviral and antiparasitic properties.[4][5] This guide focuses specifically on the 2-(3-hydroxypropyl) derivative, a key intermediate used in the synthesis of more complex and biologically active molecules.[6]

Molecular Structure and Physicochemical Properties

The chemical identity and core properties of this compound are summarized below. Understanding these characteristics is fundamental to its application in synthetic chemistry and drug design.

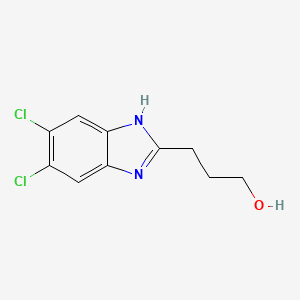

Chemical Structure

The molecule consists of a central 5,6-dichlorobenzimidazole core with a 3-hydroxypropyl chain attached at the 2-position. The presence of the hydroxyl group provides a reactive handle for further chemical modifications, a key feature for its use as a synthetic intermediate.

Caption: Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely published, typical values for related benzimidazoles provide a reasonable estimate.

| Property | Value | Source |

| CAS Number | 6478-83-7 | [6] |

| Molecular Formula | C₁₀H₁₀Cl₂N₂O | [6] |

| Molecular Weight | 245.11 g/mol | [6] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Melting Point | Not reported; related compounds melt >200 °C | [7] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO, ethanol, and methanol. | [8] |

| Storage | Room temperature, dry conditions. | [6] |

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, most commonly achieved through the Phillips condensation reaction.[9] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

General Synthesis Pathway

The synthesis of this compound involves the reaction of 4,5-dichloro-1,2-phenylenediamine with 4-hydroxybutanoic acid .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. cbijournal.com [cbijournal.com]

- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Proposed Investigational Framework for a Novel Antiviral Candidate

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities, including potent antiviral effects against human cytomegalovirus (HCMV). While several 5,6-dichlorobenzimidazole derivatives, such as maribavir and 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), have well-defined mechanisms of action targeting viral protein kinases and terminase complexes respectively, the precise mode of action for many other analogs remains to be elucidated. This guide presents a comprehensive investigational framework for determining the mechanism of action of a novel, under-investigated derivative, this compound. We will leverage established methodologies from the study of related compounds to systematically dissect its antiviral activity, from initial target identification to the intricate details of its impact on the viral replication cycle. This document serves as a technical roadmap for researchers aiming to characterize new benzimidazole-based antiviral agents, ensuring a rigorous and scientifically sound approach.

Introduction: The Therapeutic Potential of Benzimidazole Derivatives

Benzimidazoles represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer properties.[1][2][3][4][5][6][7] In the realm of virology, derivatives of 5,6-dichlorobenzimidazole have shown significant promise, particularly as inhibitors of human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.[8][9][10][11]

The mechanism of action for these antiviral agents is highly dependent on the nature of the substituent at the 2-position of the benzimidazole core. For instance, the addition of a ribofuranosyl moiety and a bromine atom at the 2-position, as seen in BDCRB, leads to the inhibition of viral DNA maturation by targeting the UL89 and UL56 gene products, which are essential components of the viral terminase complex.[8][10] In contrast, maribavir, which features an L-ribofuranosyl group and a 2-isopropylamino substituent, inhibits the viral pUL97 protein kinase, an enzyme crucial for viral DNA synthesis and the nuclear egress of viral capsids.[9][10][12]

The subject of this guide, this compound, is a structurally distinct analog for which the mechanism of action has not been reported. The presence of a flexible 3-hydroxypropyl side chain at the 2-position suggests a potentially novel interaction with viral or cellular targets. This document outlines a systematic approach to unraveling its antiviral mechanism.

Proposed Primary Hypothesis and Investigational Workflow

Given the structural similarities to other anti-HCMV benzimidazoles, our primary hypothesis is that This compound inhibits HCMV replication by targeting a key viral or cellular protein essential for the viral life cycle. The subsequent sections detail a phased experimental approach to test this hypothesis.

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Characterization of Antiviral Activity

Antiviral Potency and Cytotoxicity Profiling

The initial step is to quantify the antiviral activity of this compound against a panel of relevant viruses, with a primary focus on HCMV. Concurrently, its cytotoxicity in host cells will be determined to establish a therapeutic index.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed human foreskin fibroblasts (HFFs) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Infection: Infect the confluent cell monolayers with HCMV (e.g., AD169 strain) at a multiplicity of infection (MOI) of 0.01 PFU/cell.

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add a maintenance medium containing serial dilutions of this compound. Include a positive control (e.g., ganciclovir) and a no-drug control.

-

Incubation and Overlay: Incubate the plates for 7-10 days until plaques are visible. Overlay the cells with a medium containing 0.5% agarose to restrict viral spread to adjacent cells.

-

Staining and Quantification: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well and calculate the 50% effective concentration (EC50).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed HFFs in 96-well plates.

-

Compound Treatment: Treat the cells with the same serial dilutions of the compound used in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the 50% cytotoxic concentration (CC50).

Data Presentation: Quantitative Antiviral and Cytotoxicity Data

| Compound | EC50 (µM) vs. HCMV | CC50 (µM) in HFFs | Selectivity Index (SI = CC50/EC50) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Ganciclovir (Control) | Known Value | Known Value | Known Value |

Time-of-Addition Studies

To pinpoint the stage of the viral replication cycle affected by the compound, time-of-addition studies are crucial.

Experimental Protocol: Time-of-Addition Assay

-

Synchronized Infection: Infect confluent HFFs with a high MOI of HCMV (e.g., MOI of 1-3) to ensure a single, synchronized round of replication.

-

Staggered Compound Addition: Add a high concentration (e.g., 10x EC50) of this compound at various time points post-infection (e.g., -2, 0, 2, 4, 8, 12, 24, 48 hours).

-

Virus Yield Measurement: At a late time point (e.g., 72 hours post-infection), harvest the virus from each well and titrate the viral yield using a plaque assay.

-

Data Analysis: Plot the viral yield as a function of the time of compound addition. A significant drop in viral yield will indicate the time window during which the compound is effective.

Phase 2: Identification of the Molecular Target

Resistant Mutant Selection and Genetic Mapping

A powerful method for identifying the viral target of an antiviral compound is the generation and characterization of resistant mutants.

Experimental Protocol: Generation of Resistant Mutants

-

Serial Passage: Serially passage HCMV in HFFs in the presence of sub-optimal, gradually increasing concentrations of this compound.

-

Isolation of Resistant Clones: Once viral replication is observed at concentrations that are normally inhibitory, isolate individual viral clones by plaque purification.

-

Confirmation of Resistance: Confirm the resistance of the isolated clones by performing plaque reduction assays and comparing their EC50 values to that of the wild-type virus.

-

Genetic Sequencing: Sequence the genomes of the resistant viral clones and compare them to the wild-type sequence to identify mutations that confer resistance. The location of these mutations will point to the viral gene product that is the likely target of the compound.

Affinity-Based Proteomics

As a complementary approach, affinity-based proteomics can be used to identify cellular or viral proteins that directly interact with the compound.

Experimental Protocol: Chemical Probe Synthesis and Pulldown Assay

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a "clickable" alkyne or azide handle and a photo-reactive cross-linking group.

-

Cell Treatment and Cross-linking: Treat HCMV-infected or uninfected cells with the chemical probe and expose them to UV light to covalently link the probe to its interacting proteins.

-

Cell Lysis and "Click" Chemistry: Lyse the cells and use "click" chemistry to attach a biotin tag to the probe-protein complexes.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged complexes.

-

Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

Phase 3: Mechanistic Validation and Pathway Elucidation

Once a putative target is identified, the next phase involves validating this interaction and understanding its downstream consequences on the viral replication cycle.

In Vitro Enzymatic Assays

If the identified target is an enzyme (e.g., a kinase or polymerase), its inhibition by the compound can be confirmed using in vitro assays with the purified, recombinant protein.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Recombinant Protein Expression: Express and purify the recombinant target kinase (e.g., pUL97).

-

Kinase Reaction: Set up a kinase reaction containing the purified enzyme, a suitable substrate (e.g., a peptide or histone), and radiolabeled ATP ([γ-³²P]ATP) in the presence of varying concentrations of this compound.

-

Quantification of Phosphorylation: Separate the reaction products by SDS-PAGE and quantify the incorporation of the radiolabel into the substrate using autoradiography or a phosphorimager.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) of the compound.

Analysis of Viral DNA Synthesis and Maturation

Depending on the putative target, the compound's effect on viral DNA replication and processing should be investigated.

Experimental Protocol: Southern Blot Analysis of Viral DNA

-

Infection and Treatment: Infect HFFs with HCMV and treat with this compound at a concentration that inhibits viral replication.

-

DNA Extraction: At various time points post-infection, extract total DNA from the infected cells.

-

Restriction Digest and Electrophoresis: Digest the DNA with a restriction enzyme that cuts the viral genome at specific sites and separate the fragments by agarose gel electrophoresis.

-

Southern Blotting: Transfer the DNA to a membrane and probe with a radiolabeled DNA fragment specific to the HCMV genome.

-

Analysis: Analyze the pattern of DNA fragments to determine if viral DNA synthesis is inhibited or if the processing of viral DNA concatemers into unit-length genomes is blocked.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the comprehensive elucidation of the mechanism of action of this compound. By systematically progressing through the phases of initial characterization, target identification, and mechanistic validation, researchers can build a compelling and detailed understanding of how this novel compound exerts its antiviral effects. The insights gained from such studies are not only crucial for the further development of this specific molecule as a potential therapeutic agent but also contribute to the broader understanding of benzimidazole-based antivirals and the identification of new targets for antiviral drug discovery.

References

-

Biron, K. K., et al. (2002). Potent and selective inhibition of human cytomegalovirus replication by 1263W94, a benzimidazole L-riboside with a unique mode of action. Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. [Link]

-

Underwood, M. R., et al. (1998). Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product. Journal of Virology, 72(1), 717-725. [Link]

-

Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]

-

McSharry, J. J., et al. (2001). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. Antimicrobial Agents and Chemotherapy, 45(10), 2737-2744. [Link]

-

Good, S. S., et al. (2004). Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms. Antimicrobial Agents and Chemotherapy, 48(2), 485-492. [Link]

-

Williams, S. L., et al. (2007). Benzimidazole Analogs Inhibit Human Herpesvirus 6. Antimicrobial Agents and Chemotherapy, 51(6), 2245-2247. [Link]

-

Shafique, S., et al. (2022). Synthesis of some benzimidazole derivatives with antiviral activities. ResearchGate. [Link]

-

Di Tullio, D., et al. (2009). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 53(5), 2009-2017. [Link]

-

Marinescu, M., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(14), 5483. [Link]

-

Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909. [Link]

-

Alpan, A. S., & Ertaş, M. (2023). Benzimidazole derivatives with antiviral activity. ResearchGate. [Link]

-

Drach, J. C., et al. (2001). Benzimidazole 2′-Isonucleosides: Design, Synthesis, and Antiviral Activity of 2-Substituted-5,6-Dichlorobenzimidazole 2. ResearchGate. [Link]

-

Hernández-Luis, F., et al. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. Carbohydrate Polymers, 87(1), 58-66. [Link]

-

Kamal, A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(23), 13866-13905. [Link]

-

Mondal, S., et al. (2018). The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). ACS Chemical Biology, 13(3), 745-753. [Link]

-

Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574. [Link]

-

Sharma, D., & Narasimhan, B. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(21), 6548. [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

-

Mahmoud, M. A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1370908. [Link]

-

Flockhart, I. R., et al. (1966). The fate of 4,5- and 5,6-dichloro-2-trifluoromethybenzimidazole in the rat and rabbit. Biochemical Journal, 98(1), 32P-33P. [Link]

-

Pérez-Villanueva, M., et al. (2011). 2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity. Carbohydrate Polymers, 83(2), 797-804. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maaz.ihmc.us [maaz.ihmc.us]

- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole Analogs Inhibit Human Herpesvirus 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent and selective inhibition of human cytomegalovirus replication by 1263W94, a benzimidazole L-riboside with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Biological Activity of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Foreword: A Note on Scientific Inference

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1] This guide focuses on the specific derivative, 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7). Direct, in-depth experimental data for this particular molecule is sparse in publicly accessible literature. Therefore, this technical guide is constructed upon a foundation of scientific inference, drawing from the robust body of research on structurally analogous compounds. The biological activities and mechanisms detailed herein are predicted based on the well-documented behavior of 5,6-dichlorobenzimidazole derivatives and 2-(hydroxyalkyl)benzimidazoles. This document serves as a roadmap for researchers, scientists, and drug development professionals to explore the potential of this promising compound.

Introduction to the 5,6-Dichlorobenzimidazole Scaffold

The 5,6-dichlorobenzimidazole core is a privileged structure in drug discovery, consistently yielding compounds with significant biological activity. The dichlorination at the 5 and 6 positions of the benzene ring appears to be a critical determinant for a range of pharmacological effects, most notably antiviral and anticancer activities. This substitution pattern influences the molecule's electronic properties and its ability to interact with biological targets.

The subject of this guide, this compound, features a hydroxypropyl group at the 2-position. This side chain introduces a hydroxyl group, which can participate in hydrogen bonding, potentially enhancing binding affinity to target proteins and improving solubility.

Predicted Biological Activities and Mechanisms of Action

Based on extensive research into its structural analogs, this compound is predicted to exhibit significant antiviral and anticancer properties. The primary mechanism underlying these activities is likely the inhibition of key protein kinases.

Potential Antiviral Activity

The 5,6-dichlorobenzimidazole framework is a well-established antiviral pharmacophore. Notably, derivatives of this scaffold have shown potent activity against a range of viruses, including human cytomegalovirus (HCMV) and poliovirus.[2][3]

2.1.1. Predicted Mechanism of Action: Inhibition of Viral and Cellular Kinases

The antiviral effect of many benzimidazole derivatives is attributed to their ability to inhibit protein kinases that are essential for viral replication. One of the most studied analogs, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), is a known inhibitor of several cellular protein kinases, including Casein Kinase II (CK2).[4] CK2 is a ubiquitous serine/threonine kinase that is often hijacked by viruses to phosphorylate viral and cellular proteins, thereby facilitating viral replication.

By inhibiting CK2, this compound could disrupt these crucial phosphorylation events, leading to a potent antiviral effect. The hydroxypropyl side chain may play a role in orienting the molecule within the ATP-binding pocket of the kinase.

Diagram: Predicted Mechanism of Antiviral Action via CK2 Inhibition

Caption: Predicted inhibition of viral replication by targeting host cell CK2.

Potential Anticancer Activity

The 5,6-dichlorobenzimidazole scaffold has also been extensively investigated for its anticancer potential. Derivatives have demonstrated cytotoxic effects against various cancer cell lines and the ability to induce apoptosis.[5][6]

2.2.1. Predicted Mechanism of Action: Inhibition of Cancer-Related Kinases

The anticancer activity of this class of compounds is also linked to the inhibition of protein kinases that are dysregulated in cancer. In addition to CK2, which is overexpressed in many cancers and contributes to cell proliferation and survival, other kinases are potential targets.

Recent studies have highlighted that 5,6-dichlorobenzimidazole derivatives can act as potent inhibitors of BRAF kinase, including the oncogenic BRAF V600E mutant.[5] The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, such as melanoma and colorectal cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Diagram: Predicted Anticancer Mechanism via BRAF Inhibition

Caption: Predicted anticancer effect through inhibition of the BRAF kinase.

Chemical Synthesis

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route involves the reaction of 4,5-dichloro-1,2-phenylenediamine with 4-hydroxybutanoic acid or a suitable derivative.

3.1. General Synthetic Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine and a molar equivalent of 4-hydroxybutanoic acid in a suitable solvent, such as a mixture of water and ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, for example, hydrochloric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a base, such as sodium bicarbonate, until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Note: Characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[7][8]

Experimental Protocols for Biological Evaluation

The following are representative protocols, based on methodologies used for analogous compounds, to assess the predicted antiviral and anticancer activities of this compound.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral activity of a compound against cytopathic viruses like HCMV.

-

Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 6-well plates and grow them to confluency.

-

Viral Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., HCMV) for 1-2 hours at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in a maintenance medium. After the infection period, remove the viral inoculum and overlay the cells with the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until plaques are visible in the untreated virus control wells.

-

Plaque Visualization: Fix the cells with a solution of formalin and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is the EC50 (50% effective concentration).

In Vitro Anticancer Assay (MTT Cell Viability Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., a melanoma cell line with BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The concentration of the compound that reduces cell viability by 50% is the IC50 (50% inhibitory concentration).

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of key structural analogs of this compound. This data provides a benchmark for the expected potency of the target compound.

| Compound Name | Target/Assay | Activity (IC50/EC50) | Reference |

| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | 42 µM | [3] |

| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Herpes Simplex Virus Type 1 (HSV-1) | 30 µM | [3] |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | 2.9 µM (plaque assay) | [3] |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | ~0.7 µM | [3] |

| 1-(4-chlorobenzyl)-2-bromo-5,6-dichlorobenzimidazole | Anti-HIV Activity | - | [2] |

| Novel 5,6-dichlorobenzimidazole derivative (10h) | BRAF WT | 1.72 µM | [5] |

| Novel 5,6-dichlorobenzimidazole derivative (10h) | BRAF V600E | 2.76 µM | [5] |

Conclusion and Future Directions

This compound is a compound of significant interest, predicted to possess potent antiviral and anticancer activities. The structural features of this molecule, particularly the 5,6-dichloro substitution and the 2-hydroxypropyl side chain, suggest that it is likely to function as a protein kinase inhibitor, targeting key enzymes such as CK2 and BRAF.

This technical guide provides a comprehensive overview based on the current understanding of related benzimidazole derivatives. Future research should focus on the direct synthesis and biological evaluation of this compound to validate these predictions. Key areas for investigation include:

-

In vitro screening: Confirmation of its antiviral and anticancer activity against a broad panel of viruses and cancer cell lines.

-

Mechanism of action studies: Elucidation of its specific molecular targets through kinase profiling and other biochemical assays.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of further analogs to optimize potency and selectivity.

-

In vivo studies: Assessment of its efficacy and safety in animal models of viral diseases and cancer.

The exploration of this and similar benzimidazole derivatives holds great promise for the development of novel therapeutic agents to address unmet medical needs in virology and oncology.

References

- Yavorskii, A. É., et al. "Synthesis and antiviral activity of hydroxyalkyl-2-benzyl-and 2-[α-hydroxy-benzyl]benzimidazoles." Pharmaceutical Chemistry Journal, vol. 22, no. 1, 1988, pp. 42-45.

- Kadin, S. B., et al. "SYNTHESIS AND VIRUS-INHIBITORY ACTIVITY OF D- AND L-ISOMERS OF 2-(ALPHA-HYDROXY-BENZYL)-BENZIMIDAZOLE.

- Kushnir, M. N., et al. "2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus." MedChemComm, vol. 15, no. 5, 2024, pp. 1047-1055.

- O’Brien, J. B., et al. "RELATIONSHIP BETWEEN STRUCTURE OF BENZIMIDAZOLE DERIVATIVES AND SELECTIVE VIRUS INHIBITORY ACTIVITY: INHIBITION OF POLIOVIRUS MULTIPLICATION AND CYTOPATHIC EFFECTS BY 2-(α-HYDROXYBENZYL)." Journal of Experimental Medicine, vol. 117, no. 5, 1963, pp. 713-24.

-

LookChem. "this compound, 6478-83-7." LookChem, .

- Beaulieu, P. L., et al. "Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Virology, vol. 83, no. 16, 2009, pp. 8123-35.

- Townsend, L. B., et al. "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry, vol. 38, no. 20, 1995, pp. 4098-105.

- Kumar, R., et al. "Benzimidazole-biologically attractive scaffold for protein kinase inhibitors." RSC Advances, vol. 6, no. 88, 2016, pp. 84992-85004.

- Patel, H., et al. "Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer." Bioorganic & Medicinal Chemistry, vol. 28, no. 1, 2020, p. 115183.

- Muszyńska, G., et al. "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1." Molecular and Cellular Biochemistry, vol. 428, no. 1-2, 2017, pp. 105-14.

- Hernández-Galicia, E., et al. "Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity." Carbohydrate Polymers, vol. 87, no. 1, 2012, pp. 45-53.

- Ferla, S., et al. "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." Molecules, vol. 27, no. 19, 2022, p. 6567.

- Google Patents. "Benzimidazoles useful as protein kinase inhibitors.

- Raka, S. C., et al. "Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives." Heliyon, vol. 7, no. 10, 2021, p. e08149.

- Temirak, A., et al. "Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations." BMC Chemistry, vol. 19, no. 1, 2025, p. 45.

- Yüksek, H., et al. "Synthesis, spectral and theoretical characterization of 5,6-Dichloro/Dimethyl-2-(2', 3'/2', 4'/2', 5'/3', 4'/3', 5'-Dimethoxyphenyl)-1H-Benzimidazoles." Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 4, no. 3, 2017, pp. 787-810.

- Nikolova-Mladenova, V., et al. "Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones." Molecules, vol. 27, no. 13, 2022, p. 4082.

- Agarwal, D. K., and P. K. Goyal. "Synthetic and Biological Aspects of Benzimidazole Derivatives." Chemistry & Biology Interface, vol. 11, no. 1, 2021, pp. 6-12.

- Georgieva, M., et al. "New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity." RSC Advances, vol. 12, no. 39, 2022, pp. 25319-25330.

- Glavaš-Obrovac, L., et al. "Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives." Molecules, vol. 25, no. 23, 2020, p. 5727.

- Al-Ostath, A. I., et al. "Benzimidazole derivatives protect pancreatic β-cells against cytokine-induced apoptosis." Bioorganic Chemistry, vol. 149, 2025, p. 107567.

- Fenjan, A.-A. M., and S. T. Adday. "Synthesis and Characterization of Some New Benzimidazole Derivatives." Baghdad Science Journal, vol. 13, no. 1, 2016, pp. 82-90.

- Bhandari, D., et al. "An Overview About Synthetic and Biological Profile of Benzimidazole." Der Pharmacia Lettre, vol. 13, no. 5, 2021, pp. 21-27.

- Kumar, S., et al. "Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property." International Journal of Pharmaceutical Sciences and Medicine, vol. 7, no. 1, 2022, pp. 1-10.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. RELATIONSHIP BETWEEN STRUCTURE OF BENZIMIDAZOLE DERIVATIVES AND SELECTIVE VIRUS INHIBITORY ACTIVITY: INHIBITION OF POLIOVIRUS MULTIPLICATION AND CYTOPATHIC EFFECTS BY 2-(α-HYDROXYBENZYL)-BENZIMIDAZOLE, AND ITS 5-CHLORO DERIVATIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole: A Technical Guide for Drug Discovery Professionals

Preamble: The Benzimidazole Scaffold as a Foundation for Targeted Therapeutics

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a cornerstone for the development of targeted therapies.[1][2][3] The inherent versatility of the benzimidazole core, which allows for substitution at various positions, has given rise to a multitude of derivatives with diverse pharmacological activities, including anticancer, antiviral, and antiparasitic properties.[4][5][6][7] The 5,6-dichloro substitution pattern, in particular, is a recurring motif in benzimidazole-based compounds with potent biological effects, enhancing the molecule's properties for interaction with enzyme active sites.[8][9] This guide will provide an in-depth exploration of the potential therapeutic targets of a specific derivative, 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole, based on the established pharmacology of its structural class and the unique chemical features imparted by the 2-(3-hydroxypropyl) substituent.

Primary Putative Target: Casein Kinase 2 (CK2)

The most prominent and well-documented target for polyhalogenated benzimidazole derivatives is Casein Kinase 2 (CK2), a ubiquitous and highly pleiotropic serine/threonine protein kinase.[10][11] CK2 is a master regulator of cellular processes, phosphorylating hundreds of substrates involved in cell growth, proliferation, survival, and apoptosis.[11][12]

The Rationale for CK2 as a Therapeutic Target

Upregulation of CK2 activity is a hallmark of many cancers, including breast, prostate, and lung malignancies.[11] This elevated CK2 activity promotes tumorigenesis by enhancing cell proliferation, suppressing apoptosis, and fostering angiogenesis.[11] Cancer cells often exhibit an "addiction" to high levels of CK2, making this kinase an attractive and promising target for cancer therapy.[10] The therapeutic strategy hinges on the selective inhibition of CK2 to induce apoptosis in cancer cells and inhibit tumor growth.[11]

Mechanism of Inhibition and the Role of the 2-(3-hydroxypropyl) Substituent

The majority of benzimidazole-based CK2 inhibitors function as ATP-competitive antagonists.[11][12] They bind to the ATP-binding pocket of the CK2α catalytic subunit, preventing the phosphorylation of CK2 substrates.[11] The 5,6-dichloro groups on the benzimidazole ring are crucial for this interaction.

The 2-(3-hydroxypropyl) substituent of the topic compound introduces a flexible chain with a terminal hydroxyl group. This feature is significant as it can potentially form additional hydrogen bonds with amino acid residues in the ATP-binding pocket of CK2, thereby enhancing binding affinity and selectivity compared to other benzimidazole derivatives.

Signaling Pathway

Caption: Putative inhibition of the CK2 signaling pathway.

Secondary Potential Kinase Targets

While CK2 is a primary candidate, the benzimidazole scaffold is known to interact with other kinases.

BRAF Kinase

The mitogen-activated protein kinase (MAPK) pathway, which includes the RAS-RAF-MEK cascade, is a critical regulator of cell proliferation and migration.[13] Mutations in the BRAF gene, particularly the BRAF V600E mutation, are common in various cancers. Several benzimidazole derivatives have been developed as potent inhibitors of both wild-type (WT) and mutated BRAF.[9][13] The 5,6-dichloro-2-phenyl-1H-benzimidazole core has been specifically highlighted for its potential in developing dual BRAF WT and BRAF V600E inhibitors.[9]

The 2-(3-hydroxypropyl) group could potentially interact with the hinge region or the allosteric hydrophobic back pocket of the BRAF kinase domain, offering a basis for potent and selective inhibition.

Other Kinase Targets

The related compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), has been shown to inhibit the Cdk-activating kinase associated with the general transcription factor TFIIH.[14] This suggests that other cyclin-dependent kinases (CDKs) could also be potential targets for this compound.

Non-Kinase Potential Targets

RNA Polymerase II

DRB is a well-known inhibitor of transcription elongation by RNA Polymerase II.[15][16] It is believed to enhance the premature termination of elongating polymerase molecules.[16] Given the structural similarity, it is plausible that this compound could also modulate the activity of RNA Polymerase II.

Microtubules

Certain benzimidazole derivatives are known to act as microtubule inhibitors, leading to G2-M phase arrest and subsequent apoptotic cell death in cancer cells.[4] This mechanism is another potential avenue of investigation for the topic compound.

Androgen Receptor

Derivatives of 5,6-dichlorobenzimidazole have been investigated as selective androgen receptor antagonists, indicating potential therapeutic applications in prostate cancer.[8]

Experimental Validation Protocols

To ascertain the therapeutic targets of this compound, a systematic and rigorous experimental approach is necessary.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on CK2 and BRAF.

Methodology:

-

Primary Screening: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

-

Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value.

-

Mechanism of Action Studies: For the most potently inhibited kinases, conduct kinetic studies (e.g., Michaelis-Menten kinetics with varying ATP and substrate concentrations) to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Caption: Workflow for in vitro kinase inhibition profiling.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to various temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Cellular Assays for Downstream Effects

Objective: To evaluate the functional consequences of target inhibition in cancer cell lines.

Methodology:

-

Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): Treat cancer cell lines known to be dependent on the putative target (e.g., high CK2 or BRAF V600E expressing lines) with increasing concentrations of the compound to determine its effect on cell growth and viability.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo): Quantify the induction of apoptosis in treated cells.

-

Western Blot Analysis: Analyze the phosphorylation status of known downstream substrates of the target kinase to confirm pathway inhibition. For example, for CK2, probe for changes in the phosphorylation of Akt or PTEN.

Quantitative Data Summary

As this is a prospective analysis, no specific quantitative data for this compound is available. However, for related compounds, the following provides an example of how such data would be presented:

| Compound | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) |

| DRB | CK2 | 15 | HeLa | - |

| Compound 10h | BRAF WT | 1.72 | HT29 | Potent |

| Compound 10h | BRAF V600E | 2.76 | HT29 | Potent |

Data for DRB and Compound 10h are from existing literature for illustrative purposes.[12][13]

Conclusion and Future Directions

This compound is a promising compound for which several high-value therapeutic targets can be postulated based on a strong foundation of medicinal chemistry literature. The primary putative target is Casein Kinase 2, with BRAF kinase and RNA Polymerase II representing other strong possibilities. The presence of the 2-(3-hydroxypropyl) substituent offers potential for enhanced binding affinity and selectivity. The experimental workflows outlined in this guide provide a clear path for the definitive identification and validation of its mechanism of action. Further studies, including in vivo efficacy in animal models of cancer and other relevant diseases, will be crucial in translating the potential of this compound into a viable therapeutic agent.

References

-

The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. [Link]

-

What are CK2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. [Link]

-

The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Semantic Scholar. [Link]

-

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole. Wikipedia. [Link]

-

Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. [Link]

-

The transcriptional elongation inhibitor 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription factor IIH-associated protein kinase. PubMed. [Link]

-

Synthesis and evaluation of a series of 2'-deoxy analogues of the antiviral agent 5,6-dichloro-2-isopropylamino-1-(beta-L-ribofuranosyl)-1H-benzimidazole (1263W94). PubMed. [Link]

-

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole Inhibits Transcription Elongation by RNA Polymerase II in Vitro. PubMed. [Link]

-

Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription.. PNAS. [Link]

-

Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. [Link]

-

5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. PubMed. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. [Link]

-

Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PubMed Central. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound – (6478-83-7). EON Biotech. [Link]

-

Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. PubMed. [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]

-

Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. PubMed. [Link]

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed. [Link]

-

Recent advances of benzimidazole as anticancer agents. PubMed. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. PMC. [Link]

-

Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives. ResearchGate. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]

Sources

- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maaz.ihmc.us [maaz.ihmc.us]

- 8. researchgate.net [researchgate.net]

- 9. 5,6-Dichloro-2-phenyl-1H-benzimidazole|CAS 90300-22-4 [benchchem.com]

- 10. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The transcriptional elongation inhibitor 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription factor IIH-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 16. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Dichlorobenzimidazole Derivatives as Targeted Therapeutic Agents

An In-Depth Technical Guide:

Foreword: The Rationale and Potential of the Dichlorobenzimidazole Scaffold

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric similarity to natural purines, which allows it to interact with a multitude of biological targets, including enzymes and proteins crucial for cell signaling and survival.[1] Among its many variations, the dichlorobenzimidazole (DCB) core has emerged as a particularly potent pharmacophore, forming the basis of compounds that exhibit significant anticancer and antiviral activities.[1][2] These derivatives function primarily as inhibitors of key cellular kinases and transcription processes, making them compelling candidates for drug development.[3][4][5]

This guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the biological activity of novel dichlorobenzimidazole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to rigorously assess a compound's mechanism of action, potency, and cellular effects. The insights provided herein are curated for researchers, scientists, and drug development professionals aiming to advance this promising class of molecules from bench to potential clinical application.

Chapter 1: Unraveling the Core Mechanisms of Action

The efficacy of dichlorobenzimidazole derivatives stems from their ability to interfere with fundamental cellular processes. While individual derivatives may show specificity, the core scaffold is known to interact with several high-value oncology and virology targets. Understanding these primary mechanisms is critical for designing a logical and effective in vitro testing cascade.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is constitutively active and overexpressed in a vast array of human cancers.[6][7] It plays a central role in promoting cell proliferation and survival by phosphorylating hundreds of substrates involved in apoptosis, cell cycle progression, and DNA repair.[7][8] The well-known compound 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a potent inhibitor of CK2.[3][4] By targeting CK2, DCB derivatives can disrupt these pro-survival signals, making CK2 a primary target for validation.

Modulation of RNA Polymerase II and Transcription

DRB, a nucleoside analog, is a classic inhibitor of mRNA synthesis.[3][9] It acts by inhibiting kinases that phosphorylate the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcription initiation to elongation.[3] This leads to premature termination of transcription, a mechanism that can be particularly detrimental to cancer cells, which often have a high transcriptional demand.[10][11]

Targeting the RAS-RAF-MEK Signaling Pathway

More recent research has demonstrated that novel DCB derivatives can be engineered to target key kinases in the RAS-RAF-MEK pathway, such as BRAF.[12][13] This pathway is frequently dysregulated in various cancers, with the BRAF V600E mutation being a prominent driver in melanoma, colorectal cancer, and others.[12][14] The ability to design DCB derivatives that can inhibit both wild-type (WT) and mutated forms of BRAF opens a significant avenue for developing targeted cancer therapies.[14][15]

The following diagram illustrates the primary signaling pathways affected by dichlorobenzimidazole derivatives.

Caption: Key signaling pathways targeted by dichlorobenzimidazole derivatives.

Chapter 2: Biochemical Assays for Direct Target Inhibition

The first step in characterizing a new derivative is to confirm its direct interaction with the purified target protein. The in vitro kinase assay is the gold standard for this purpose.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase (e.g., CK2, BRAF). The principle involves combining the kinase, a specific substrate, and ATP, and then quantifying the amount of phosphorylated substrate produced. Commercial kits, such as ADP-Glo™, simplify this process by measuring ADP production, a universal byproduct of kinase activity.[16][17]

Caption: Standard workflow for an in vitro kinase inhibition assay.

-

Compound Preparation: Prepare a 10-point serial dilution of the dichlorobenzimidazole derivative in 100% DMSO, starting from a high concentration (e.g., 1 mM).

-

Reaction Setup: In a 96-well plate, add 1 µL of each compound dilution or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

-

Enzyme Addition: Add 2 µL of recombinant kinase (e.g., CK2) diluted in kinase assay buffer to all wells except the 100% inhibition control.[18]

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final concentrations of kinase, substrate, and ATP should be optimized based on the specific enzyme's kinetics.[19][20]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[17]

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature.[17]

-

Signal Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the results on a semi-log graph and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

Chapter 3: Cell-Based Assays for Phenotypic Evaluation

After confirming direct target engagement, the next crucial step is to assess the compound's effects on whole cells. These assays provide vital information on cytotoxicity, mechanism of cell death, and effects on cell proliferation.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration range over which a compound affects cell survival. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of viability.[21][22]

-

Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16][22]

-

Compound Treatment: Treat the cells with serial dilutions of the dichlorobenzimidazole derivative (typically for 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-cell blank control.[18]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18][23]

-

Crystal Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).[14][15]

Summarizing cytotoxicity data in a table allows for easy comparison of a compound's potency across different cell lines or against other derivatives.

| Compound ID | Cell Line | Target Pathway | GI50 (µM)[12][15] |

| Derivative 10h | HT29 (Colon) | BRAF | Potent GI50 |

| Derivative 10h | CCRF-CEM (Leukemia) | BRAF | 4.78 |

| Derivative 10h | A549 (Lung) | BRAF | Potent GI50 |

| TCRB | HCMV-infected | Antiviral | ~4 |

| Compound 5 | MCF-7 (Breast) | Apoptotic | 17.8 |

| Compound 5 | DU-145 (Prostate) | Apoptotic | 10.2 |

Apoptosis Induction Assay

To determine if cell death occurs via apoptosis, the Annexin V/Propidium Iodide (PI) assay is the standard method.[22][24] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells via flow cytometry. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[25]

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

-

Cell Treatment: Plate and treat cells with the DCB derivative at its predetermined IC50 concentration for an appropriate duration (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells, making sure to collect any floating cells from the supernatant, as these are often apoptotic. Wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The analysis allows for the quantification of four distinct cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[25]

Cell Cycle Analysis

Many kinase inhibitors exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[26] This can be readily analyzed by flow cytometry. Cells are permeabilized and stained with a DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[27]

-

Cell Treatment and Harvesting: Treat cells with the DCB derivative for 24-48 hours. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells and preserves their morphology.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. A compound causing G2/M arrest, for instance, will lead to an accumulation of cells in the G2/M peak compared to the vehicle control.[12][15][22]

Chapter 4: Target Validation and Downstream Pathway Analysis

The final piece of the in vitro puzzle is to confirm that the observed cellular effects (e.g., apoptosis) are indeed a consequence of the intended mechanism of action (e.g., CK2 or BRAF inhibition). Western blotting is an indispensable technique for this purpose.[28]

Western Blot Analysis

This technique allows for the detection and semi-quantification of specific proteins in a cell lysate.[28][29] For DCB derivatives, it can be used to:

-

Confirm Target Inhibition: By assessing the phosphorylation status of a direct downstream substrate. For example, a BRAF inhibitor should decrease the levels of phosphorylated ERK (p-ERK).[12]

-

Verify Apoptosis Pathway Activation: By measuring the expression levels of key apoptotic proteins, such as the anti-apoptotic protein Bcl-2 or cleaved PARP.[21]

-

Protein Extraction: Treat cells with the DCB derivative, then lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-Bcl-2, anti-Actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (like HRP). Add a chemiluminescent substrate and capture the signal on film or with a digital imager.

-

Analysis: The intensity of the bands provides a semi-quantitative measure of the protein's expression level. A loading control (like Actin or Tubulin) is essential to normalize the data and confirm equal protein loading across lanes.[29]

Conclusion

The in vitro study of dichlorobenzimidazole derivatives requires a multi-faceted and logical approach. By systematically progressing from direct biochemical assays to comprehensive cell-based phenotypic and mechanistic analyses, researchers can build a robust data package that clearly defines a compound's potency, mechanism of action, and therapeutic potential. Each experiment, from kinase inhibition to Western blotting, provides a critical layer of evidence, validating the compound's journey as a potential targeted therapeutic agent.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relatio… [ouci.dntb.gov.ua]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Item - Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 16. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. protocols.io [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. biotium.com [biotium.com]

- 25. mdpi.com [mdpi.com]

- 26. The Cell Cycle Analysis [labome.com]

- 27. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. LabXchange [labxchange.org]

- 29. Guide to western blot quantification | Abcam [abcam.com]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzimidazoles

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a cornerstone for the development of drugs with diverse therapeutic applications.[1][3][4] Clinically significant agents spanning anticancer (Pracinostat), antiulcer (Lansoprazole), and anthelmintic (Albendazole) classes feature this core structure.[5][6]

The pharmacological success of a benzimidazole-based agent is not solely dependent on its interaction with a biological target. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by a delicate balance of its physicochemical properties. For researchers, scientists, and drug development professionals, a profound understanding of these properties is paramount for rational drug design and lead optimization. Substituents appended to the benzimidazole core are not mere decorations; they are critical modulators of these properties, capable of transforming a potent compound into a viable drug candidate.

This guide provides a technical overview of the key physicochemical properties of substituted benzimidazoles, detailing their significance, the influence of structural modifications, and field-proven methodologies for their accurate determination.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery.[7] It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[7][8]

Causality in Drug Development:

-

High Lipophilicity (High LogP/D): Often correlates with enhanced membrane permeability and potent target binding. However, it can also lead to poor aqueous solubility, increased metabolic clearance, and higher promiscuity, resulting in off-target toxicity.[7]

-

Low Lipophilicity (Low LogP/D): Typically ensures good aqueous solubility but may hinder the molecule's ability to cross the lipid bilayers of cells, such as the intestinal epithelium or the blood-brain barrier, leading to poor absorption and distribution.[8]

Influence of Substituents: The lipophilicity of the benzimidazole core can be finely tuned through substitution.

-

Increasing Lipophilicity: Introducing non-polar, aliphatic, or aromatic groups (e.g., alkyl chains, phenyl rings, halogens like -Cl, -Br) will increase the LogP value.[4]

-

Decreasing Lipophilicity: Incorporating polar, hydrogen-bond donating/accepting groups (e.g., -OH, -NH2, -COOH, polar heterocycles like pyridine) will decrease the LogP value.[7]

Table 1: Effect of Substitution on Calculated LogP (cLogP) of Benzimidazole Derivatives

| Substituent at C2-Position | cLogP (Illustrative) | Physicochemical Impact |

| -H (Benzimidazole) | 1.3 - 1.5 | Baseline |

| -CH3 (2-Methylbenzimidazole) | 1.8 - 2.0 | Increased lipophilicity |

| -Ph (2-Phenylbenzimidazole) | 3.2 - 3.5 | Significantly increased lipophilicity |

| -NH2 (2-Aminobenzimidazole) | 0.8 - 1.1 | Decreased lipophilicity, increased polarity |

| -CF3 | 2.5 - 2.8 | Increased lipophilicity, alters electronic profile |

Note: cLogP values are estimates and can vary based on the calculation algorithm. Experimental determination is the gold standard.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the classical and most reliable technique for determining LogP.[8] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water (for LogP) or a buffer of a specific pH like PBS at pH 7.4 (for LogD).[9][10]

Step-by-Step Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation and allow the layers to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of the test benzimidazole derivative in the phase in which it is more soluble (often an organic solvent like DMSO, which is then diluted into one of the phases). The final concentration should be accurately known.

-

Partitioning: Add a small, precise volume of the stock solution to a known volume of the pre-saturated n-octanol/aqueous phase mixture in a glass vial. The final concentration should be within the linear range of the analytical detection method.

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-4 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

-

Calculation:

-

LogP (or LogD) = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The benzimidazole scaffold contains two nitrogen atoms, making it an amphoteric molecule that can act as both a weak acid and a weak base.[11] The pKa value is the pH at which a molecule is 50% ionized and 50% non-ionized. For a benzimidazole, two pKa values are relevant:

-

pKa (Basic): Refers to the protonation of the pyridine-like nitrogen (N3), forming a cationic benzimidazolium species. The reported pKa for this equilibrium in benzimidazole itself is around 5.4-5.6.[12]

-

pKa (Acidic): Refers to the deprotonation of the pyrrole-like nitrogen (N1-H). This is a much weaker acidic site, with a pKa around 12.8.[11]

Causality in Drug Development: The pKa dictates the charge state of a molecule at a given physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding. For instance, the charge state in the stomach (pH ~2), small intestine (pH ~6-7.4), and blood (pH ~7.4) will be different, affecting oral absorption and distribution.

Influence of Substituents:

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or halogens decrease the electron density in the ring system. This makes the N3 nitrogen less basic (lowering the basic pKa) and the N1-H proton more acidic (lowering the acidic pKa).

-

Electron-Donating Groups (EDGs): Substituents like -CH3, -OCH3, or -NH2 increase the electron density. This makes the N3 nitrogen more basic (raising the basic pKa) and the N1-H proton less acidic (raising the acidic pKa).

Experimental Protocol: UV-Metric Titration for pKa Determination